2-Formylaminoindane is an organic compound characterized by the presence of both formyl and amino functional groups attached to an indane structure. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized from various precursors, primarily through reactions involving indane derivatives. Its relevance in research is underscored by studies exploring its pharmacological properties and potential therapeutic applications.
2-Formylaminoindane belongs to the class of indole derivatives, which are known for their diverse biological activities. It is classified as a heterocyclic aromatic compound due to the presence of nitrogen in its structure.
The synthesis of 2-Formylaminoindane can be achieved through several methods, including:
A common synthetic route involves the reaction of indan-1-one with an amine followed by formylation using formic acid or other formylating agents. The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of 2-Formylaminoindane.
The molecular structure of 2-Formylaminoindane consists of a bicyclic indane framework with a formyl group (-CHO) and an amino group (-NH2) attached to the carbon atoms of the ring system. The molecular formula is , and it features a molecular weight of approximately 161.20 g/mol.
2-Formylaminoindane can participate in various chemical reactions, including:
The reactivity of 2-Formylaminoindane is influenced by its functional groups, allowing it to engage in diverse synthetic pathways that are useful in organic synthesis.
The mechanism of action for 2-Formylaminoindane involves interactions at the molecular level with biological targets, potentially modulating enzyme activities or receptor functions. Its amino group may facilitate hydrogen bonding with target biomolecules, enhancing its binding affinity.
Research indicates that compounds similar to 2-Formylaminoindane exhibit activity against various biological targets, including enzymes involved in metabolic pathways and receptors linked to neurological functions.
2-Formylaminoindane has potential applications in:
The exploration of 2-Formylaminoindane continues to be relevant in both academic research and industrial applications, contributing to advancements in medicinal chemistry and organic synthesis methodologies.
The 2-aminoindane chemical scaffold emerged from systematic efforts to develop novel antiparkinsonian agents. Researchers initially explored this structure as a rigid analogue of amphetamine, designed to constrain rotational freedom while preserving key pharmacophoric elements. This approach aimed to enhance dopaminergic activity while reducing off-target effects. Early work focused on 2-aminoindane (2-AI) itself, investigated for its potential to modulate central nervous system monoaminergic pathways implicated in Parkinsonian motor symptoms [8].
A significant breakthrough occurred with the development of rasagiline (1-R-aminoindan), a selective monoamine oxidase-B inhibitor derived from the 1-aminoindan structural isomer. While not a 2-substituted derivative itself, rasagiline’s clinical success (approved by the FDA in 2006) validated the aminoindane core as a privileged structure for central nervous system agents targeting neurodegeneration [1] [8]. This spurred intensive research into structurally related compounds, including 2-aminoindane derivatives, exploring substitutions on the indane ring system and the amino group to optimize receptor affinity, metabolic stability, and blood-brain barrier penetration.
Table 1: Key Anti-Parkinsonian Drug Development Milestones Involving Aminoindane Scaffolds
| Year Range | Development Focus | Representative Compounds | Primary Pharmacological Target |
|---|---|---|---|
| 1950s-1970s | Rigid amphetamine analogues | 2-Aminoindane (2-AI) | Dopamine/Norepinephrine systems |
| 1980s-1990s | MAO-B inhibitors | Rasagiline (1-R-aminoindan) | Monoamine oxidase-B enzyme |
| 1990s-2000s | Multifunctional agents | Ladostigil (1-aminoindan derivative) | MAO-B + Cholinesterase inhibition |
| 2000s-Present | Structural diversification | Various 2-substituted aminoindanes | Dopamine receptors/transporters |
Critical structure-activity relationship (SAR) studies revealed that substitutions at the 5- and 6-positions of the indane ring significantly influenced pharmacological profiles. For instance, 5-methoxy-6-methyl-2-aminoindane (MMAI) was synthesized and characterized as a selective serotonin-releasing agent with minimal dopaminergic activity. Unlike its psychoactive counterparts, MMAI hydrochloride demonstrated unique behavioral effects in preclinical models—including hypokinesia, freezing, and Straub tail—without producing classical stimulant or hallucinogenic responses in drug discrimination assays [8] [10]. These properties positioned it as a candidate for exploring serotonergic modulation in movement disorders and depression comorbidities in Parkinson’s disease.
The exploration of 2-formylaminoindane derivatives specifically arose from efforts to modify the amine moiety to alter metabolic pathways and bioavailability. Formylation (addition of the formyl group, -CHO) represented a strategy to create prodrugs or modulate the compound's polarity, potentially enhancing central nervous system delivery or prolonging systemic exposure. Early pharmacological interest centered on whether these modifications could retain or refine the desired neuromodulatory activity while improving pharmacokinetic profiles over simpler alkylamino derivatives [8].
The transition of 2-formylaminoindane derivatives from legitimate neurological research to the novel psychoactive substance market exemplifies the complex interplay between scientific innovation and substance misuse. This shift was driven by three key factors:
Structural Mimicry and Legal Circumvention: By the late 2000s, regulators controlled many established phenethylamine-based stimulants (e.g., amphetamine, methamphetamine) and empathogens (e.g., MDMA). The aminoindane core, particularly N-modified derivatives like 2-formylaminoindane, offered a structurally distinct template that produced overlapping psychoactive effects yet fell outside existing analogue legislation and controlled substance schedules in many jurisdictions [7] [8]. The formyl group specifically provided a metabolically labile modification that could convert in vivo back to the active 2-aminoindane, while potentially evading standard immunoassay drug screens.
Online Research Chemical Communities: The proliferation of internet platforms facilitated the exchange of synthetic protocols, bioactivity data (often misinterpreted or exaggerated), and sourcing information for compounds initially described in medicinal chemistry literature. Vendors marketed 2-formylaminoindane and analogues under misleading labels such as "research chemicals," "not for human consumption," or as "legal highs," exploiting regulatory gaps and delayed legislative responses [4] [7].
Table 2: Factors Enabling the Emergence of 2-Formylaminoindane Derivatives as NPS
| Factor | Mechanism | Consequence |
|---|---|---|
| Structural Ambiguity | Core indane structure distinct from scheduled phenethylamines; formyl group modification alters molecular fingerprint | Delayed recognition by drug control authorities; absence from standard toxicology screens |
| Online Information Diffusion | Forums sharing synthesis routes, vendor information, and experiential reports | Rapid global distribution networks; consumer access despite medical/research origins |
| Regulatory Lag | Time required for analytical characterization, risk assessment, and scheduling | Prolonged window of legal availability in multiple jurisdictions |
| Evolving Precursor Availability | Use of non-controlled or poorly monitored chemical precursors | Sustained illicit production despite controls on some intermediates |
Analytical challenges accelerated their illicit market penetration. Standard drug screening tests (immunoassays and even some chromatographic methods) struggled to detect novel 2-substituted aminoindanes due to:
International control measures eventually responded, albeit unevenly. China scheduled 2-aminoindane and several derivatives in 2015, disrupting major production sources [8]. The European Union implemented generic legislation covering aminoindane derivatives, while the United States relied partly on the Federal Analog Act for prosecutions involving structurally similar compounds. However, the continuous emergence of novel ring-substituted and N-modified derivatives—including various 2-formylaminoindane analogues—demonstrates the persistent adaptability of this chemical scaffold within the illicit NPS landscape [4] [6] [9].
CAS No.: 4299-57-4
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: